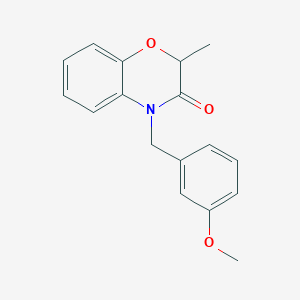

4-(3-methoxybenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Description

4-(3-Methoxybenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one is a synthetic benzoxazinone derivative characterized by a 1,4-benzoxazin-3-one core substituted with a methyl group at position 2 and a 3-methoxybenzyl group at position 2. Benzoxazinones are heterocyclic compounds with a fused benzene and oxazine ring system. While naturally occurring benzoxazinones like DIBOA (2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one) and DIMBOA (2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one) are well-documented in plants such as maize and rye for their allelopathic and antimicrobial properties , the target compound represents a synthetic analog with tailored substituents designed to enhance bioactivity or stability.

Properties

IUPAC Name |

4-[(3-methoxyphenyl)methyl]-2-methyl-1,4-benzoxazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-12-17(19)18(15-8-3-4-9-16(15)21-12)11-13-6-5-7-14(10-13)20-2/h3-10,12H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMJAFFLXRYUBHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C2=CC=CC=C2O1)CC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801326108 | |

| Record name | 4-[(3-methoxyphenyl)methyl]-2-methyl-1,4-benzoxazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801326108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666204 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

866157-85-9 | |

| Record name | 4-[(3-methoxyphenyl)methyl]-2-methyl-1,4-benzoxazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801326108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-(3-methoxybenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one typically involves the reaction of 3-methoxybenzylamine with 2-methyl-2H-1,4-benzoxazin-3(4H)-one under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production.

Chemical Reactions Analysis

Functionalization via Friedel-Crafts Alkylation

The benzoxazinone core undergoes Friedel-Crafts reactions with electron-rich aromatics (e.g., indoles, pyrroles) under photoredox conditions:

-

Catalyst : 9,10-Phenanthrenedione (0.5–2.5 mol%).

-

Oxidant : Molecular oxygen (O₂).

-

Conditions : Visible light irradiation, room temperature, 5–24 hours .

Example Reaction with Indole

| Reactant | Product | Yield | Conditions |

|---|---|---|---|

| Indole + Target compound | 3-(Indol-3-yl)-substituted derivative | 62–77% | Zn(OTf)₂, CH₃CN, 24h |

Key Observation : Substituents on the benzoxazinone (e.g., methyl groups at C2) enhance steric stability, improving yields compared to unsubstituted analogs .

Condensation Reactions for Bioactive Derivatives

The carbonyl group at C3 participates in condensation with hydrazines to form acylhydrazones, a strategy for enhancing antifungal activity:

-

Reagents : Hydrazine hydrate (NH₂NH₂·H₂O).

-

Conditions : Reflux in ethanol for 4–6 hours.

Representative Derivatives :

| Derivative Structure | Antifungal Activity (EC₅₀, μg/mL) |

|---|---|

| Acylhydrazone at C3 | 15.37–26.77 (vs. Phytophthora infestans) |

Note : Acylhydrazone derivatives exhibit broad-spectrum antifungal activity, with EC₅₀ values comparable to commercial fungicides .

Substitution Reactions at the Methoxy Group

The 3-methoxybenzyl substituent can undergo demethylation or halogenation:

-

Demethylation : HBr/acetic acid converts methoxy (–OCH₃) to hydroxyl (–OH) at 100°C .

-

Halogenation : Electrophilic substitution with Br₂/FeBr₃ introduces bromine at the benzyl para position .

Example :

| Reaction | Product | Yield |

|---|---|---|

| Bromination | 4-(3-Bromo-5-methoxybenzyl) derivative | ~50% |

Photoredox Cross-Coupling

Under Pd catalysis, the benzoxazinone participates in carbonylation-cyclization with cyanamide:

Product : 2-Amino-4H-benzo[e] oxazin-4-one derivatives (76% yield).

Hydrogenation and Reduction

Selective reduction of the ketone moiety is achievable:

Scientific Research Applications

Pharmacological Applications

Research indicates that benzoxazinone derivatives, including 4-(3-methoxybenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one, exhibit a wide range of biological activities:

- Antimicrobial Activity : Studies have shown that benzoxazinones possess significant antimicrobial properties. For instance, derivatives have been evaluated against various bacterial strains, demonstrating effective inhibition of growth .

- Antiproliferative Effects : The compound has shown potential as an antiproliferative agent in cancer research. Various studies suggest that it can inhibit cell proliferation in different cancer cell lines, making it a candidate for further development in oncology .

- Anti-inflammatory Properties : Some derivatives have been reported to exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the biological activity and potential applications of this compound:

- A study published in the International Journal of Scientific Research highlighted various synthesized benzoxazinones and their evaluated pharmacological properties, emphasizing their utility in drug development .

- Another research article from PMC demonstrated the synthesis of related compounds and their antibacterial activity, suggesting that structural variations can lead to enhanced biological efficacy .

Comparative Analysis of Related Compounds

To better understand the significance of this compound, a comparative analysis with other benzoxazinones is presented below:

Mechanism of Action

The mechanism of action of 4-(3-methoxybenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity :

- The 3-methoxybenzyl group in the target compound introduces steric bulk and lipophilicity, which may influence receptor binding or metabolic stability compared to simpler analogs like 2-methyl-2H-1,4-benzoxazin-3(4H)-one .

- Natural derivatives (DIMBOA, DIBOA) rely on hydroxyl and methoxy groups for hydrogen bonding and redox activity, critical for their antifungal and allelopathic roles . In contrast, synthetic derivatives often prioritize substituents like ethyl or thiazole rings to enhance potency or selectivity .

Antifungal Activity :

- The 2-ethyl analog (4a) demonstrates complete inhibition of fungal growth at 200 mg/L, suggesting that alkyl substituents at position 2 enhance antifungal properties . The target compound’s 3-methoxybenzyl group may offer similar or improved activity, though experimental data are lacking.

Degradation and Stability: Natural benzoxazinones like DIMBOA degrade into benzoxazolinones (e.g., MBOA) and phenoxazinones under environmental conditions, which retain bioactivity . Synthetic analogs like the target compound may exhibit greater stability due to the absence of labile hydroxyl groups.

Pharmacological and Agricultural Potential

- Pharmaceutical Applications: Benzoxazinones with heterocyclic substitutions (e.g., thiazole in , indole in ) show promise as enzyme inhibitors or anticancer agents. The 3-methoxybenzyl group in the target compound could modulate pharmacokinetic properties such as bioavailability.

Biological Activity

4-(3-Methoxybenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one is a derivative of benzoxazinone, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antifungal, antibacterial, and potential anticancer properties.

Chemical Structure and Synthesis

The compound features a benzoxazinone core structure, characterized by a benzene ring fused to a heterocyclic oxazine ring. The methoxybenzyl group enhances its biological activity, particularly against various pathogens. The synthesis typically involves the reaction of 2-amino phenol with chloroacetyl chloride in the presence of suitable solvents and bases, followed by further modifications to introduce the methoxybenzyl group.

Antifungal Activity

Recent studies have demonstrated that 1,4-benzoxazin-3-one derivatives exhibit significant antifungal properties. For instance, compounds similar to this compound have shown efficacy against fungi such as Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentrations (MICs) reported in the range of micrograms per milliliter (μg/ml) .

Table 1: Antifungal Activity of Benzoxazinone Derivatives

| Compound | Target Fungi | MIC (μg/ml) |

|---|---|---|

| 4-(3-Methoxybenzyl)-2-methyl-... | Candida albicans | 15.37 |

| Compound B2 | Aspergillus fumigatus | 20.06 |

| Compound 5o | Gibberella zeae | 23.17 |

| Compound 5e | Phytophthora infestans | 26.77 |

Antibacterial Activity

The antibacterial properties of benzoxazinone derivatives have also been investigated. These compounds have shown promising results against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function .

Table 2: Antibacterial Activity of Selected Benzoxazinones

| Compound | Target Bacteria | MIC (μg/ml) |

|---|---|---|

| 4-(3-Methoxybenzyl)-2-methyl-... | Staphylococcus aureus | 10.50 |

| Compound A | Escherichia coli | 12.30 |

| Compound B | Pseudomonas aeruginosa | 18.00 |

Anticancer Potential

Emerging research suggests that benzoxazinones may possess anticancer properties as well. In vitro studies have indicated that certain derivatives can inhibit the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest . While specific data on this compound is limited, related compounds show promise in this area.

Case Studies

- Antifungal Efficacy Against Gibberella zeae : A study evaluated several benzoxazinone derivatives for their antifungal activity against Gibberella zeae, a pathogen affecting crops. Compounds with specific substitutions exhibited up to 76% inhibition rates at low concentrations (EC50 values around 20 μg/ml), highlighting their potential as agricultural fungicides .

- Antibacterial Screening : In a recent screening of various benzoxazinones against clinical isolates of bacteria, several compounds demonstrated significant antibacterial activity, particularly against multidrug-resistant strains . The study emphasized the need for further exploration of these compounds for therapeutic applications.

Q & A

Q. What are the common synthetic routes for 4-(3-methoxybenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves cyclization or coupling strategies. Key methods include:

- Copper(I)-catalyzed coupling : Reacting 2-halophenols with 2-chloroacetamides under CuI catalysis (yields: 70-85%) .

- Nucleophilic substitution : Alkylation of benzoxazinone precursors with 3-methoxybenzyl halides, followed by cyclization (yields: 60-90%) .

- Multi-step synthesis : Starting from o-aminophenols, introducing substituents via acetylation or alkylation (e.g., 97% yield for a related compound) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

- 1H/13C NMR : Assigns substituent positions (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm, methyl groups at δ 1.2–1.5 ppm) .

- GC/MS : Confirms molecular ion peaks (e.g., m/z 297 for C₁₈H₁₉NO₃) and fragmentation patterns .

- X-ray crystallography : Resolves tautomeric forms and spatial arrangements (e.g., keto-enol preferences) .

Q. What known biological activities have been reported for benzoxazinone derivatives, and how are these assays typically designed?

Methodological Answer:

- Antifungal activity : Tested via in vitro minimum inhibitory concentration (MIC) assays against Candida spp. (e.g., MIC = 16–32 µg/mL) .

- Plant defense : Quantified in maize roots using HPLC to measure DIMBOA (a natural analog) induction upon pathogen attack .

- Allelopathy : Evaluated through seedling growth inhibition assays in rye and wheat .

Q. How can computational methods like DFT be applied to study the tautomeric stability and electronic properties of this compound?

Methodological Answer: Density functional theory (DFT) calculates relative stability of keto vs. enol tautomers:

- Keto preference : ΔG for keto form is ~5 kcal/mol lower than enol due to resonance stabilization .

- Electrostatic potential maps : Identify nucleophilic sites (e.g., carbonyl oxygen) for reactivity predictions .

- Experimental validation : Combines DFT with calorimetric data (e.g., sublimation enthalpy = 120 kJ/mol) .

Q. What strategies are employed to analyze structure-activity relationships (SAR) in benzoxazinone derivatives to enhance antifungal efficacy?

Methodological Answer:

- Substituent modification : Replace the 3-methoxybenzyl group with electron-withdrawing groups (e.g., -Cl) to increase electrophilicity .

- Bioisosteric replacement : Substitute the methyl group with fluorinated analogs to improve membrane permeability .

- In vitro screening : Test derivatives against fungal CYP51 enzymes to identify inhibition mechanisms .

Q. How do researchers address contradictions in bioactivity data between in vitro and in planta studies for benzoxazinones?

Methodological Answer:

- Metabolic stability : Use LC-MS to track compound degradation in plant tissues (e.g., rapid hydrolysis of DIMBOA to inactive forms) .

- Systemic vs. local effects : Compare root vs. leaf applications to assess tissue-specific bioavailability .

- Field trials : Validate lab findings under natural conditions, accounting for microbial detoxification .

Q. What analytical challenges arise in quantifying this compound in plant tissues, and how are they resolved?

Methodological Answer:

- Matrix interference : Use solid-phase extraction (SPE) to isolate the compound from plant phenolics .

- Low stability : Stabilize samples with antioxidants (e.g., ascorbic acid) during grinding and extraction .

- Quantification : Employ isotope-labeled internal standards (e.g., D₆-DIMBOA) for precise LC-MS/MS measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.